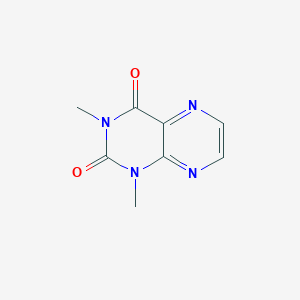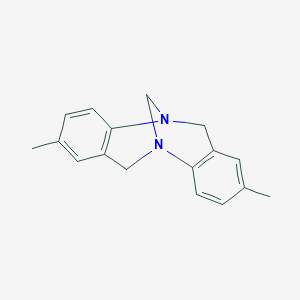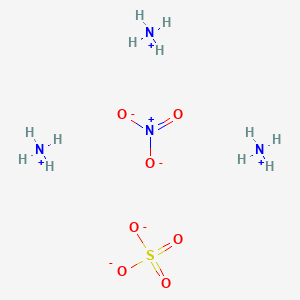
Triammonium nitrate sulfate
Vue d'ensemble
Description
Triammonium nitrate sulfate, also known as TANS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and has a molecular formula of (NH4)3NSO4. TANS has been used in various fields of research, including biochemistry, cell biology, and analytical chemistry.
Mécanisme D'action
The mechanism of action of Triammonium nitrate sulfate is not fully understood. However, it is believed to act as a chaotropic agent, disrupting the structure of water molecules and destabilizing proteins and enzymes. Triammonium nitrate sulfate has also been shown to interact with DNA, causing changes in its structure and function.
Effets Biochimiques Et Physiologiques
Triammonium nitrate sulfate has been shown to have both biochemical and physiological effects. In biochemical studies, Triammonium nitrate sulfate has been shown to stabilize proteins and enzymes, increasing their activity and lifespan. Triammonium nitrate sulfate has also been shown to interact with DNA, causing changes in its structure and function. In physiological studies, Triammonium nitrate sulfate has been shown to have an effect on plant growth, acting as a nitrogen source.
Avantages Et Limitations Des Expériences En Laboratoire
Triammonium nitrate sulfate has several advantages for lab experiments. It is a cost-effective reagent that is easy to synthesize. Triammonium nitrate sulfate is also stable and has a long shelf life, making it a reliable reagent for long-term experiments. However, Triammonium nitrate sulfate has some limitations. It is a chaotropic agent, which can disrupt the structure of proteins and enzymes, leading to potential artifacts in experiments. Triammonium nitrate sulfate is also hygroscopic, meaning it can absorb water from the air, leading to inaccuracies in experiments.
Orientations Futures
There are several future directions for Triammonium nitrate sulfate research. One area of interest is the interaction between Triammonium nitrate sulfate and DNA, which could provide insights into DNA structure and function. Another area of interest is the use of Triammonium nitrate sulfate as a stabilizer for proteins and enzymes, which could have applications in biotechnology and pharmaceuticals. Additionally, the use of Triammonium nitrate sulfate as a nitrogen source in plant growth studies could be further explored to optimize plant growth and yield.
Conclusion:
In conclusion, Triammonium nitrate sulfate is a unique chemical compound that has gained significant attention in scientific research. Its synthesis method is relatively simple and cost-effective, making it a popular choice for research purposes. Triammonium nitrate sulfate has been used in various fields of research, including biochemistry, cell biology, and analytical chemistry. Its mechanism of action is not fully understood, but it is believed to act as a chaotropic agent, disrupting the structure of water molecules and destabilizing proteins and enzymes. Triammonium nitrate sulfate has both biochemical and physiological effects, and it has several advantages and limitations for lab experiments. Finally, there are several future directions for Triammonium nitrate sulfate research, including the interaction between Triammonium nitrate sulfate and DNA, the use of Triammonium nitrate sulfate as a stabilizer for proteins and enzymes, and the use of Triammonium nitrate sulfate as a nitrogen source in plant growth studies.
Applications De Recherche Scientifique
Triammonium nitrate sulfate has been widely used in scientific research due to its unique properties. It has been used as a reagent in various analytical methods, including ion chromatography and capillary electrophoresis. Triammonium nitrate sulfate has also been used as a nitrogen source in plant growth studies. In addition, Triammonium nitrate sulfate has been used in biochemical and cell biology research as a stabilizer for proteins and enzymes.
Propriétés
Numéro CAS |
12436-94-1 |
|---|---|
Nom du produit |
Triammonium nitrate sulfate |
Formule moléculaire |
H12N4O7S |
Poids moléculaire |
212.19 g/mol |
Nom IUPAC |
triazanium;nitrate;sulfate |
InChI |
InChI=1S/NO3.3H3N.H2O4S/c2-1(3)4;;;;1-5(2,3)4/h;3*1H3;(H2,1,2,3,4)/q-1;;;;/p+1 |
Clé InChI |
KKEOZWYTZSNYLJ-UHFFFAOYSA-O |
SMILES |
[NH4+].[NH4+].[NH4+].[N+](=O)([O-])[O-].[O-]S(=O)(=O)[O-] |
SMILES canonique |
[NH4+].[NH4+].[NH4+].[N+](=O)([O-])[O-].[O-]S(=O)(=O)[O-] |
Autres numéros CAS |
12436-94-1 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

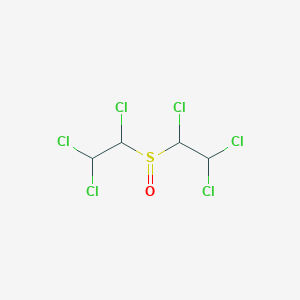
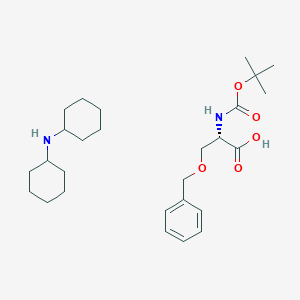
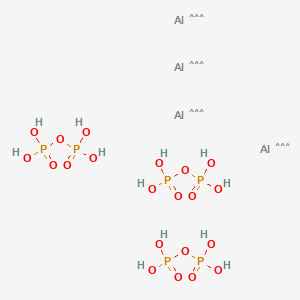
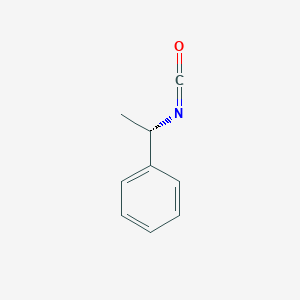
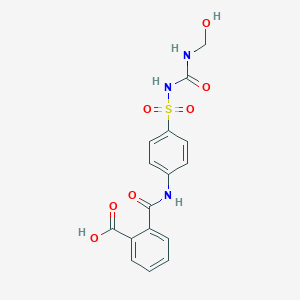
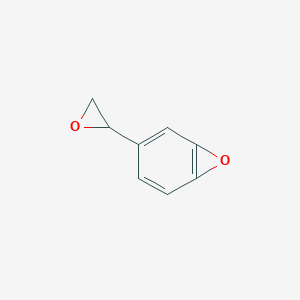
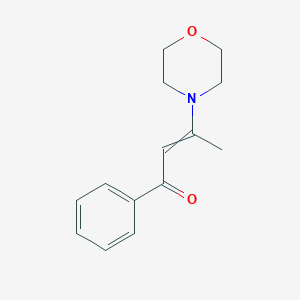
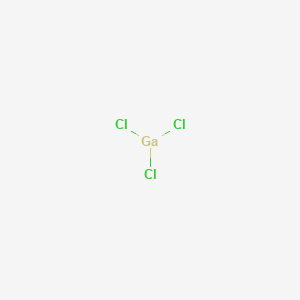
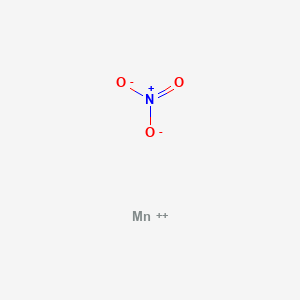

![4-[(3,4-Dihydroxyphenyl)methyl]benzene-1,2-diol](/img/structure/B89054.png)
